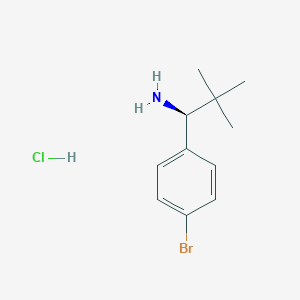

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is derived from its structural components and stereochemical configuration. The parent chain is a propane backbone substituted at the first carbon with an amine group (-NH₂) and a 4-bromophenyl group. The "2,2-dimethyl" designation indicates two methyl groups attached to the second carbon of the propane chain. The hydrochloride suffix denotes the presence of a hydrochloric acid counterion, forming a salt. The (S) configuration at the chiral center (C1) follows the Cahn-Ingold-Prelog priority rules, where the bromophenyl group (highest priority), amine group, and two methyl groups establish the stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₆BrN·HCl , corresponding to a molecular weight of 278.62 g/mol . This comprises the amine base (C₁₁H₁₆BrN, 242.16 g/mol) and the hydrochloric acid component (36.46 g/mol). Key mass spectral peaks include the molecular ion cluster at m/z 242 (M⁺, base peak) and fragment ions at m/z 183 (loss of NH₂) and 77 (phenyl group).

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Amine base | C₁₁H₁₆BrN | 242.16 |

| Hydrochloride salt | HCl | 36.46 |

| Total | C₁₁H₁₇BrClN | 278.62 |

Stereochemical Configuration and Chiral Center Characterization

The compound possesses a single chiral center at the C1 position, which connects the amine group, 4-bromophenyl ring, and two methyl groups. X-ray crystallography and polarimetry confirm the (S) -configuration, where the priority order follows:

- 4-Bromophenyl group (highest priority due to Br)

- Amine group (-NH₂)

- Methyl groups (-CH(CH₃)₂)

The enantiomeric excess (>95% ee) is typically achieved via chiral resolution using tartaric acid derivatives or asymmetric synthesis. Circular dichroism (CD) spectra show a positive Cotton effect at 254 nm, consistent with the (S) -enantiomer.

Crystallographic Data and Solid-State Structure

While specific crystallographic data for this compound remain unpublished, analogous hydrochloride salts with bromophenyl groups adopt monoclinic crystal systems (space group P2₁/c) and exhibit hydrogen-bonding networks between the ammonium proton and chloride ion. For example, related structures display:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.5050 Å |

| b = 12.5694 Å | |

| c = 10.6483 Å | |

| β angle | 115.594° |

| Hydrogen bond (N–H···Cl) | 1.99 Å |

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUSZWMMKUEXIR-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.

Amine Formation: The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

Resolution: The racemic mixture of the amine is resolved using a chiral acid to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or sodium amide are employed under basic conditions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Phenyl-substituted amine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has been studied for its potential as a therapeutic agent in various medical conditions. Its structural properties make it a candidate for developing drugs targeting specific receptors or pathways.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems. For instance, studies have shown that certain amines can influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential efficacy in various assays. It is particularly relevant in the context of:

- Antidepressant Activity : The compound's ability to interact with serotonin receptors suggests it may exhibit antidepressant-like effects.

- CNS Stimulant Properties : Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter release.

Synthesis of Chiral Compounds

The synthesis of this compound serves as an important step in creating other chiral compounds. Its synthesis can be utilized in asymmetric synthesis methodologies, which are vital for producing enantiomerically pure pharmaceuticals.

Data Tables

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride , differing in substituent positions, stereochemistry, or functional groups. These differences significantly influence their physicochemical properties, reactivity, and applications.

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

- 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS: 2703752-15-0) Molecular Formula: C₁₁H₁₇BrClN (identical to the target compound). Key Difference: Bromine substitution at the 3-position of the phenyl ring instead of the 4-position.

Stereoisomers: Enantiomeric Pairs

- (R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride (CAS: 64265-77-6)

- Molecular Formula : C₈H₁₀BrN·HCl.

- Key Difference : Ethylamine backbone (vs. dimethylpropylamine) and (R)-configuration .

- Impact : Reduced steric bulk compared to the target compound may enhance solubility but reduce enantioselectivity in chiral catalysis. Optical purity >99% ee ensures utility in asymmetric synthesis .

Cyclopropane-Containing Analogs

- (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1228092-84-9)

Fluorinated Derivatives

- (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine Hydrochloride (CAS: 2225126-90-7)

Complex Ether Derivatives

- Embramine Hydrochloride (Bromadryl; CAS: 5899-16-7) Structure: 2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethylamine hydrochloride. Key Difference: Ethoxy-dimethylamine side chain and additional phenyl group. Impact: Larger molecular size (C₁₈H₂₃BrClNO) enables dual antihistamine and anticholinergic activity, unlike the simpler target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorinated derivatives (e.g., 2,2-difluoroethanamine HCl ) exhibit altered electron-withdrawing properties, which may improve stability in metabolic studies .

- Pharmacological Relevance : Cyclopropane-containing analogs (e.g., (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl ) show promise in targeting rigid binding pockets, contrasting with the flexible dimethylpropyl chain of the target compound .

Biological Activity

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound with notable biological activity, particularly in the context of neuropharmacology. Its structure includes a bromophenyl group and a dimethylpropanamine moiety, which contribute to its pharmacological properties. This article explores its biological activity, focusing on anxiolytic effects, receptor interactions, and toxicity profiles.

- Chemical Formula : C₁₁H₁₇BrClN

- Molecular Weight : 278.62 g/mol

- CAS Number : 2411591-67-6

Anxiolytic Effects

Recent studies have indicated that this compound exhibits significant anxiolytic properties. Research conducted using various behavioral tests such as the Elevated Plus Maze (EPM) and Light/Dark Box (LDB) has demonstrated its potential effectiveness in reducing anxiety-like behaviors in rodent models.

Table 1: Summary of Anxiolytic Activity in Rodent Models

| Compound | EPM Time in Open Arms (%) | LDB Time in Light (%) | Toxicity Class |

|---|---|---|---|

| This compound | 28.2 ± 2.0 | 53.7 ± 4.1 | IV (Non-toxic) |

| Diazepam | Control | Control | II |

The results indicate that the compound significantly increases the time spent in open arms of the EPM and light areas of the LDB, similar to the effects observed with diazepam, a well-known anxiolytic drug .

The anxiolytic effects are believed to be mediated through interactions with the central nervous system (CNS). Preliminary pharmacophore modeling suggests that this compound may interact with serotonin receptors and possibly norepinephrine pathways, contributing to its calming effects .

Toxicity Profile

Toxicity assessments indicate that this compound falls into Class IV toxicity, suggesting it is practically non-toxic. Acute oral toxicity studies have shown no significant adverse effects at tested doses .

Table 2: Toxicity Classification

| Toxicity Class | Description |

|---|---|

| I | Highly toxic |

| II | Moderately toxic |

| III | Slightly toxic |

| IV | Practically non-toxic |

Case Studies and Research Findings

- Case Study on Anxiolytic Activity :

- Pharmacokinetic Studies :

- Comparative Analysis with Other Compounds :

Q & A

Q. Advanced

- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) to improve stereoselectivity. Kinetic resolution during crystallization may enhance ee .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ee in real time.

- Data contradiction : If ee varies between batches, cross-validate with multiple methods (e.g., chiral HPLC vs. NMR with chiral shift reagents) .

How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

Q. Advanced

- Molecular docking : Model interactions using software like AutoDock Vina, focusing on the bromophenyl group’s hydrophobic interactions and the amine’s hydrogen-bonding potential .

- In vitro assays : Test binding affinity via radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors). Measure IC₅₀ values using HEK293 cells expressing target receptors .

- Structure-activity relationship (SAR) : Syntize analogs (e.g., halogen substitution, methyl group removal) to identify critical pharmacophores .

How should researchers resolve discrepancies in crystallographic data refinement for this compound?

Q. Advanced

- Refinement protocols : Use SHELXL for high-resolution data. If thermal parameters (B-factors) for the bromine atom are anomalously high, check for disorder or solvent effects .

- Validation tools : Employ checkCIF/PLATON to identify geometric outliers (e.g., bond angles deviating >5° from expected values).

- Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.